![molecular formula C20H20N2O6 B2980994 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421467-00-6](/img/structure/B2980994.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl group linked by an oxalamide moiety. Benzo[d][1,3]dioxole is a type of aromatic ether that is often found in biologically active compounds . Dihydrobenzofuran is a type of organic compound that consists of a benzene and a furan ring .
Scientific Research Applications
Antiproliferative Activity Against Cancer Cells
Functionalized sulfur-containing heterocyclic analogs, similar in structural complexity to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide, have shown selectivity towards laryngeal cancer cells. These compounds can enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis through the activation of the caspase cascade. Such findings suggest potential applications in combinational therapy to enhance the bioavailability of drugs and provide an effective chemotherapy strategy (Haridevamuthu et al., 2023).
Electrochromic Materials
Research on polymers with structural features like those in this compound has led to developments in electrochromic materials. These materials exhibit significant redshifts in ultraviolet–visible absorption spectrum and reductions in energy band gap, which are crucial for applications in smart windows, displays, and other devices that require color switching and optical contrast capabilities (Xu et al., 2018).
Antimicrobial Activity
Compounds featuring benzoxazole derivatives have been studied for their antimicrobial activity. By modifying functional groups similar to those in this compound, researchers have been able to develop specific antibacterial drugs effective against gram-positive bacteria. This indicates potential for the compound to serve as a scaffold for developing new antimicrobial agents (Alheety, 2019).
Synthesis and Characterization of Novel Compounds
The field of organic chemistry continuously explores the synthesis and characterization of novel compounds with unique functional groups. Studies involving the synthesis of tetrahydrobenzofurans and their oxidation products illustrate the chemical versatility and potential of compounds with complex structures similar to this compound. These compounds are of interest for their potential applications in material science, pharmacology, and as intermediates in organic synthesis (Lévai et al., 2002).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c23-15(13-2-4-16-14(8-13)5-6-26-16)10-22-20(25)19(24)21-9-12-1-3-17-18(7-12)28-11-27-17/h1-4,7-8,15,23H,5-6,9-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXAFNKDTNXIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
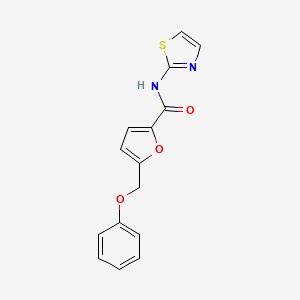


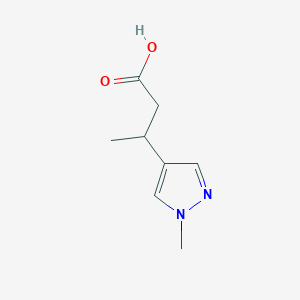
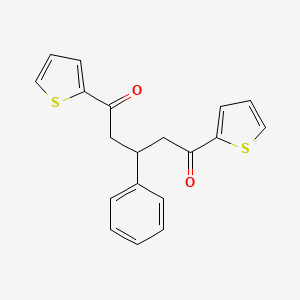
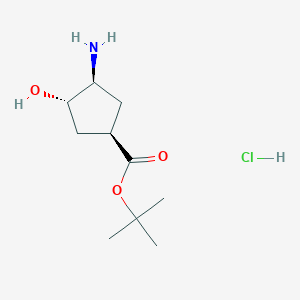
![1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2980921.png)
![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)
![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)
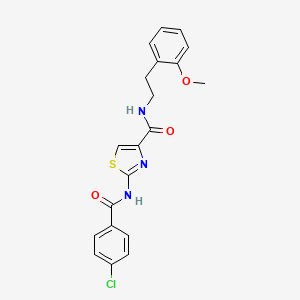
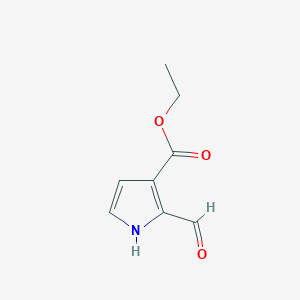
![1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2980931.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)
